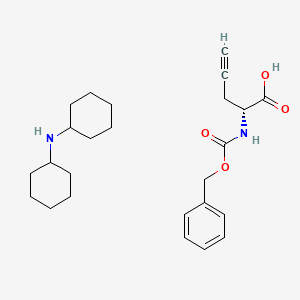
Dicyclohexylamine (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD04112470 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allow it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD04112470 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD04112470 is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high throughput and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD04112470 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms using reducing agents like hydrogen or metal hydrides.
Substitution: It participates in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
MFCD04112470 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a probe in biochemical assays and molecular biology experiments.
Medicine: It is investigated for its potential therapeutic properties and as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD04112470 involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The pathways involved often include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
MFCD04112470 can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its high reactivity in substitution reactions.
Compound B: Used extensively in medicinal chemistry for its therapeutic potential.
Compound C: Valued in industrial applications for its stability and ease of production.
MFCD04112470 stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C25H36N2O4 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)pent-4-ynoic acid |
InChI |
InChI=1S/C13H13NO4.C12H23N/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-8,11H,6,9H2,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m1./s1 |
Clé InChI |
XVFXYYVTJOAFRP-RFVHGSKJSA-N |
SMILES isomérique |
C#CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
C#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14885323.png)
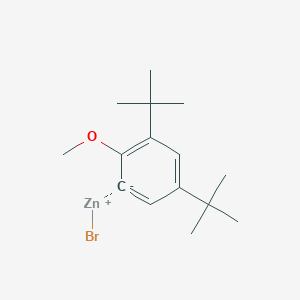
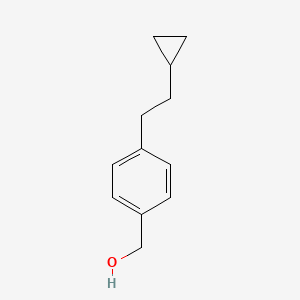
![2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14885333.png)
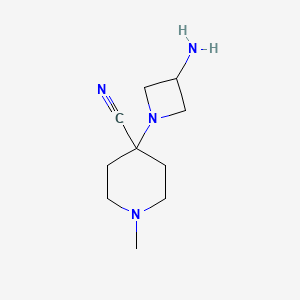
![Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14885339.png)
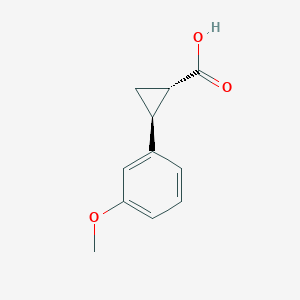
![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
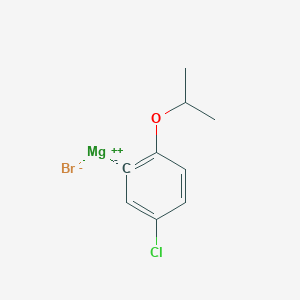
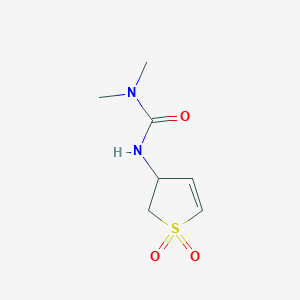
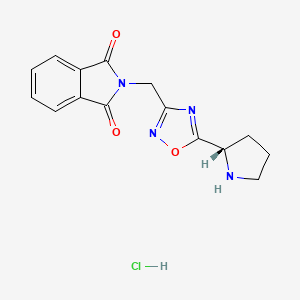
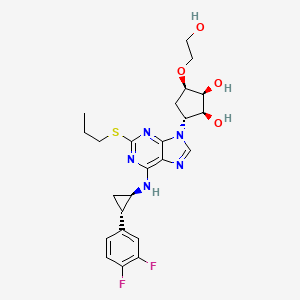
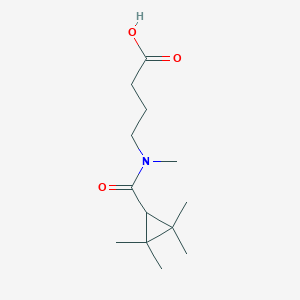
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
